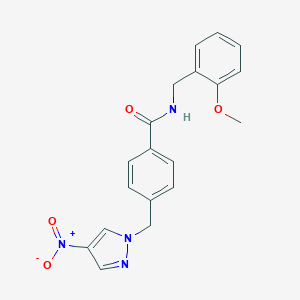![molecular formula C12H11ClN2O3S B213753 5-[(6-Chloro-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid](/img/structure/B213753.png)
5-[(6-Chloro-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(6-Chloro-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid is a chemical compound that belongs to the class of benzothiazole derivatives. It has been the subject of extensive research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science.
Wissenschaftliche Forschungsanwendungen
5-[(6-Chloro-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells in vitro and in vivo. The compound has also been investigated for its potential as an anti-inflammatory agent, with promising results in animal models. In addition, 5-[(6-Chloro-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid has been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems.
Wirkmechanismus
The mechanism of action of 5-[(6-Chloro-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid is not fully understood. However, it has been proposed that the compound exerts its anticancer activity by inducing apoptosis, a process of programmed cell death. The compound may also inhibit the activity of enzymes involved in cancer cell growth and proliferation. In addition, 5-[(6-Chloro-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid may exert its anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
5-[(6-Chloro-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid has been shown to have both biochemical and physiological effects. In vitro studies have demonstrated that the compound can inhibit the growth of cancer cells and reduce the production of pro-inflammatory cytokines. In vivo studies have shown that the compound can inhibit tumor growth and reduce inflammation in animal models. However, the compound may also have potential toxic effects on normal cells and tissues, which need to be further investigated.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 5-[(6-Chloro-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid in lab experiments is its potential as a fluorescent probe for detecting metal ions in biological systems. This can be useful for studying the role of metal ions in various biological processes. However, one limitation of using the compound is its potential toxic effects on normal cells and tissues, which may affect the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on 5-[(6-Chloro-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid. One direction is to further investigate its mechanism of action and potential targets for cancer therapy and anti-inflammatory therapy. Another direction is to explore its potential as a fluorescent probe for detecting metal ions in biological systems. Additionally, future research could focus on optimizing the synthesis method to achieve higher yields and purity of the compound, as well as investigating its potential toxic effects on normal cells and tissues.
Synthesemethoden
The synthesis of 5-[(6-Chloro-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid involves the reaction of 6-chloro-2-aminobenzothiazole with ethyl acetoacetate in the presence of a base such as sodium ethoxide or potassium tert-butoxide. The resulting product is then hydrolyzed with an acid such as hydrochloric acid to yield the final product. The synthesis method has been optimized to achieve high yields and purity of the compound.
Eigenschaften
Produktname |
5-[(6-Chloro-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid |
|---|---|
Molekularformel |
C12H11ClN2O3S |
Molekulargewicht |
298.75 g/mol |
IUPAC-Name |
5-[(6-chloro-1,3-benzothiazol-2-yl)amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C12H11ClN2O3S/c13-7-4-5-8-9(6-7)19-12(14-8)15-10(16)2-1-3-11(17)18/h4-6H,1-3H2,(H,17,18)(H,14,15,16) |
InChI-Schlüssel |
JSVIGEDMNOVNSD-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1Cl)SC(=N2)NC(=O)CCCC(=O)O |
Kanonische SMILES |
C1=CC2=C(C=C1Cl)SC(=N2)NC(=O)CCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-bromo-1,3-dimethyl-N-[3-(trifluoromethyl)benzyl]-1H-pyrazole-5-carboxamide](/img/structure/B213671.png)

![N-(4-fluorobenzyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B213675.png)
![N-(5-bromopyridin-2-yl)-5-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B213676.png)
![N-(5-methyl-3-isoxazolyl)-5-[(4-propylphenoxy)methyl]-2-furamide](/img/structure/B213678.png)
![4,5-Dimethyl-2-{[(2,4,6-trichlorophenoxy)acetyl]amino}-3-thiophenecarboxamide](/img/structure/B213679.png)


![N-(2,4-dichlorophenyl)-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B213684.png)

![5-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-N-(3-fluoro-4-methylphenyl)furan-2-carboxamide](/img/structure/B213690.png)
![N-{4-[acetyl(methyl)amino]phenyl}-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B213691.png)
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-{4-[(ethylamino)sulfonyl]phenyl}-2-furamide](/img/structure/B213692.png)
![methyl 3-{[(4-iodo-1H-pyrazol-3-yl)carbonyl]amino}benzoate](/img/structure/B213693.png)